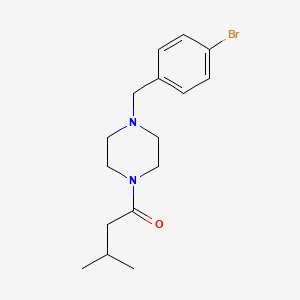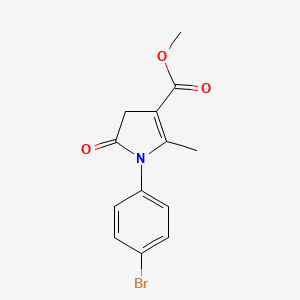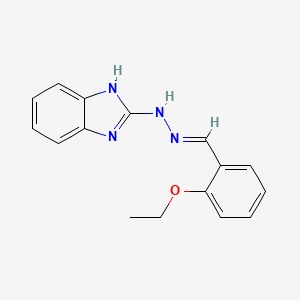![molecular formula C18H20N2O3 B5752000 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5752000.png)
3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone, also known as IPPN, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has also been shown to have potential neuroprotective effects, which can help to protect the brain from damage caused by various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been shown to have a variety of potential applications in various fields, which makes it a versatile compound for scientific research. However, one limitation of using 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for research on 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone. One area of research could be focused on further understanding the mechanism of action of 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone and its potential applications in various fields. Additionally, research could be focused on developing new methods for synthesizing 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone and improving the purity of the compound. Finally, research could be focused on developing new applications for 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone in fields such as medicine, biotechnology, and materials science.
Conclusion:
In conclusion, 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. It can be synthesized through a relatively simple method and has been shown to have a variety of potential applications. While its mechanism of action is not fully understood, 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been shown to have a variety of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. There are many potential future directions for research on 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone, and it is likely to continue to be an important compound in scientific research for years to come.
Méthodes De Synthèse
3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone can be synthesized through the reaction of 4-isopropylacetophenone and 4-nitrobenzaldehyde in the presence of sodium hydroxide and ethanol. This reaction results in the formation of 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone, which can be purified through recrystallization.
Applications De Recherche Scientifique
3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use as a fluorescent probe for detecting metal ions, as well as its potential as a photosensitizer for photodynamic therapy. Additionally, 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been studied for its potential use in the synthesis of organic semiconductors and as an intermediate in the synthesis of pharmaceuticals.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-3-(4-propan-2-ylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(2)14-3-7-16(8-4-14)19-12-11-18(21)15-5-9-17(10-6-15)20(22)23/h3-10,13,19H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEXYVKYAQFXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-ethyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5751937.png)
![N-(4-{[(4-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5751940.png)

![3-methyl-1H-pyrazole-4,5-dione 4-[(2,5-dimethoxyphenyl)hydrazone]](/img/structure/B5751956.png)


![N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5751985.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5751997.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5752015.png)
![4-[(4-fluoro-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5752021.png)